tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate: is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a tert-butyl carbamate group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aromatic amine precursor. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as alkyl halides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are typically employed for hydrolysis reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and tert-butyl alcohol .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways .
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby influencing the compound’s pharmacological effects .
Comparison with Similar Compounds
- tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
- tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
Comparison: While these compounds share similar structural features, such as the presence of a tert-butyl carbamate group and a trifluoromethyl-substituted phenyl ring, their specific substitution patterns can lead to differences in reactivity and applications. For example, the position of the amino group relative to the trifluoromethyl group can influence the compound’s electronic properties and its interactions with other molecules .
Conclusion
tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate is a compound of significant interest due to its unique structural features and versatile applications in various fields of scientific research
Properties
CAS No. |
1043962-45-3 |
---|---|
Molecular Formula |
C12H15F3N2O2 |
Molecular Weight |
276.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.